Benzoylalbiflorin
Description
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Properties
Molecular Formula |
C30H32O12 |
|---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[[(1S,3R,4R,6S,9S)-9-(benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C30H32O12/c1-28-13-19(31)18-12-30(28,29(18,27(37)42-28)15-39-25(36)17-10-6-3-7-11-17)41-26-23(34)22(33)21(32)20(40-26)14-38-24(35)16-8-4-2-5-9-16/h2-11,18-23,26,31-34H,12-15H2,1H3/t18-,19+,20+,21+,22-,23+,26-,28-,29-,30+/m0/s1 |
InChI Key |
ZHQGREQIJCCKHT-JXBNAFTOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Benzoylalbiflorin: A Technical Guide to its Natural Source, Isolation from Paeonia lactiflora, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylalbiflorin (B12421343) is a monoterpene glycoside that has garnered interest within the scientific community for its potential therapeutic properties. A key bioactive constituent of the roots of Paeonia lactiflora Pall. (Ranunculaceae), this compound contributes to the well-documented anti-inflammatory and immunomodulatory effects of this traditional medicinal plant. This technical guide provides an in-depth overview of the natural sourcing of this compound, a detailed methodology for its isolation and purification from Paeonia lactiflora, and an exploration of its molecular mechanism of action, with a focus on relevant signaling pathways.
Natural Source: Paeonia lactiflora
Paeonia lactiflora, commonly known as the Chinese peony or Bai Shao, is a perennial flowering plant native to central and eastern Asia.[1] Its roots have been a staple in traditional Chinese medicine for centuries, utilized for a range of ailments including rheumatoid arthritis, inflammation, and pain. The therapeutic efficacy of Paeonia lactiflora root is attributed to its rich composition of monoterpene glycosides, with paeoniflorin (B1679553) and albiflorin (B1665693) being the most abundant. This compound is also a significant component, contributing to the overall pharmacological profile of the plant extract.
Isolation and Purification of this compound from Paeonia lactiflora
The isolation of this compound from the roots of Paeonia lactiflora is a multi-step process involving extraction, preliminary purification by macroporous resin chromatography, and final purification by silica (B1680970) gel column chromatography. The following protocol is a synthesized methodology based on established techniques for the separation of monoterpene glycosides from Paeonia lactiflora.
Experimental Protocol
1. Preparation of Plant Material:
-
Dried roots of Paeonia lactiflora are pulverized into a coarse powder (approximately 40-60 mesh).
2. Extraction:
-
The powdered root material is subjected to extraction with 70% ethanol (B145695) in water at a solid-to-liquid ratio of 1:10 (w/v).
-
The extraction is performed under reflux for 2 hours and repeated three times to ensure maximum yield.
-
The extracts are combined, filtered, and concentrated under reduced pressure to obtain a crude extract.
3. Macroporous Resin Chromatography (Preliminary Purification):
-
The crude extract is suspended in deionized water and applied to a pre-treated macroporous resin column (e.g., D101 or AB-8).
-
The column is first washed with deionized water to remove sugars and other highly polar impurities.
-
A stepwise gradient elution is then performed with increasing concentrations of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).
-
Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those rich in this compound. Fractions containing the target compound are pooled and concentrated.
4. Silica Gel Column Chromatography (Final Purification):
-
The enriched fraction from the macroporous resin chromatography is subjected to silica gel column chromatography.
-
The column is packed with silica gel (200-300 mesh) and equilibrated with a suitable mobile phase, typically a mixture of chloroform (B151607) and methanol (B129727).
-
A gradient elution is employed, starting with a higher ratio of chloroform to methanol and gradually increasing the polarity by increasing the methanol concentration.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) and HPLC.
-
Fractions containing pure this compound are combined, and the solvent is evaporated to yield the final product.
5. Purity Analysis:
-
The purity of the isolated this compound is determined by HPLC analysis.
Data Presentation
Table 1: Parameters for Macroporous Resin Chromatography
| Parameter | Value |
| Resin Type | D101 or AB-8 |
| Column Dimensions | 5 cm x 50 cm |
| Sample Loading | 100 g of crude extract |
| Wash Solvent | Deionized Water (3 column volumes) |
| Elution Solvents | Stepwise gradient of 10%, 30%, 50%, 70%, 95% ethanol in water |
| Flow Rate | 2 bed volumes/hour |
| Fraction Volume | 500 mL |
Table 2: Parameters for Silica Gel Column Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel (200-300 mesh) |
| Column Dimensions | 3 cm x 40 cm |
| Mobile Phase | Chloroform-Methanol gradient |
| Elution Gradient | 100:1 to 10:1 (Chloroform:Methanol) |
| Flow Rate | 1 mL/min |
| Fraction Volume | 20 mL |
Table 3: Analytical HPLC Conditions for Purity Assessment
| Parameter | Condition |
| Column | C18 reverse-phase (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Experimental Workflow Diagram
Caption: Workflow for the isolation and purification of this compound.
Molecular Mechanism of Action: Anti-inflammatory Effects
This compound, along with its structural analogs from Paeonia lactiflora, exhibits significant anti-inflammatory properties. The primary mechanism underlying this activity is the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6. This compound is believed to inhibit this pathway, thereby reducing the production of these inflammatory mediators.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Benzoylalbiflorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylalbiflorin is a monoterpene glycoside isolated from the roots of Paeonia albiflora (also known as Radix Paeoniae Alba), a plant with a long history of use in traditional Chinese medicine. This document provides a comprehensive overview of the known physical and chemical properties of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. While extensive research has been conducted on the crude extracts of Paeonia albiflora and some of its major constituents like paeoniflorin, specific data for this compound remains comparatively limited. This guide compiles the currently available information and highlights areas where further investigation is warranted.
Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are crucial for its identification, purification, and formulation. The table below summarizes the available data for this compound.
| Property | Value | Citation(s) |
| Molecular Formula | C₃₀H₃₂O₁₂ | |
| Molecular Weight | 584.57 g/mol | |
| CAS Number | 184103-78-4 | |
| Appearance | White to off-white powder | |
| Purity | Typically ≥98% (by HPLC) | |
| Melting Point | Not available | |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), and Ethanol (B145695). | |
| Storage Conditions | Store at -20°C in a dry, dark place. | |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents, excessive heat, and light. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for this compound are not currently published. However, the spectra would be expected to show characteristic signals for the benzoyl group, the albiflorin (B1665693) core, and the glycosidic moiety.
Table 2.1: Expected ¹H and ¹³C NMR Spectral Regions for this compound
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic Protons (Benzoyl) | 7.0 - 8.5 | 120 - 140 |
| Glycosidic Protons | 3.0 - 5.5 | 60 - 110 |
| Methylene and Methine Protons | 1.0 - 4.0 | 20 - 80 |
| Carbonyl Carbon (Ester) | - | 165 - 175 |
| Carbonyl Carbon (Ketone) | - | 190 - 210 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit absorption bands corresponding to its key functional groups.
Table 2.2: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3600 - 3200 | O-H (hydroxyl) stretching |
| 3100 - 3000 | C-H (aromatic) stretching |
| 3000 - 2850 | C-H (aliphatic) stretching |
| 1740 - 1720 | C=O (ester) stretching |
| 1720 - 1700 | C=O (ketone) stretching |
| 1600 - 1450 | C=C (aromatic) stretching |
| 1250 - 1000 | C-O stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent like methanol or ethanol is expected to show absorption maxima characteristic of the benzoyl chromophore.
Table 2.3: Expected UV-Visible Absorption Maxima for this compound
| Solvent | Expected λmax (nm) |
| Methanol | ~230 and ~275 |
Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound.
Table 2.4: Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) | Citation(s) |
| ESI | 585.19 | 607.17 | 463, 341, 121, 105 |
Experimental Protocols
Detailed and validated experimental protocols for the isolation, purification, and analysis of this compound are essential for reproducible research. The following protocols are based on established methods for related compounds from Paeonia species.
Isolation and Purification of this compound from Paeoniae Radix Alba
This protocol outlines a general procedure for the extraction and isolation of this compound. Optimization may be required based on the specific plant material and available equipment.
High-Performance Liquid Chromatography (HPLC) Analysis
This method provides a framework for the quantitative analysis of this compound.
Table 3.1: HPLC Parameters for this compound Analysis
| Parameter | Condition | Citation(s) |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | |
| Mobile Phase | Acetonitrile and water (gradient elution is often employed) | |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 30 °C | |
| Detection | UV at 230 nm | |
| Injection Volume | 10 µL |
Biological Activity and Signaling Pathways
This compound, along with its isomer benzoylpaeoniflorin, has been investigated for a range of pharmacological activities, with a primary focus on its anti-inflammatory effects.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. The primary mechanism of action appears to be the modulation of key inflammatory signaling pathways.
Signaling Pathway Involvement:
Research suggests that this compound exerts its anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anti-inflammatory activity. This technical guide has summarized the currently available data on its physical and chemical properties. However, there are notable gaps in the literature, particularly concerning detailed spectroscopic data and specific, validated experimental protocols for its isolation and analysis. Future research should focus on:
-
Complete Spectroscopic Characterization: Detailed ¹H and ¹³C NMR, FT-IR, and UV-Vis spectral data with full peak assignments are needed for unambiguous identification and quality control.
-
Development of Standardized Protocols: Validated and standardized protocols for the isolation, purification, and quantitative analysis of this compound are crucial for ensuring the consistency and reproducibility of research findings.
-
Elucidation of Other Biological Activities: While its anti-inflammatory properties are the most studied, further investigation into other potential therapeutic effects, such as neuroprotective and anti-cancer activities, is warranted.
-
In-depth Mechanistic Studies: A more profound understanding of the molecular targets and signaling pathways modulated by this compound will be essential for its potential development as a therapeutic agent.
This guide serves as a foundational resource to encourage and facilitate further research into this intriguing natural compound.
Benzoylalbiflorin: A Technical Guide to its Anti-Inflammatory Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylalbiflorin is a monoterpene glycoside isolated from the root of Paeonia lactiflora, a plant with a long history of use in traditional Chinese medicine for treating inflammatory conditions. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its significant anti-inflammatory effects, and the underlying molecular mechanisms of action. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of a compound is crucial for its development as a therapeutic agent. The key identifiers and molecular characteristics of this compound are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 184103-78-4 | [1][2][3][4] |
| Molecular Formula | C₃₀H₃₂O₁₂ | [2][4] |
| Molecular Weight | 584.57 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |
Anti-Inflammatory Activity and Mechanism of Action
This compound, along with structurally related compounds from Paeonia lactiflora, has demonstrated significant anti-inflammatory properties. The primary mechanism of action involves the modulation of key signaling pathways that regulate the inflammatory response, particularly in the context of stimulation by lipopolysaccharide (LPS), a component of Gram-negative bacteria that is a potent inducer of inflammation.
Inhibition of Pro-Inflammatory Mediators
This compound has been shown to suppress the production of several key pro-inflammatory mediators in in vitro models of inflammation. Studies on related compounds suggest that it likely inhibits the production of:
-
Nitric Oxide (NO): A signaling molecule that, in excess, contributes to inflammation and tissue damage.
-
Prostaglandin E₂ (PGE₂): A lipid mediator that plays a central role in inflammation and pain.
-
Pro-inflammatory Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which are critical signaling proteins that drive the inflammatory cascade.
Modulation of Intracellular Signaling Pathways
The anti-inflammatory effects of this compound are attributed to its ability to interfere with intracellular signaling cascades initiated by inflammatory stimuli such as LPS. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway:
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.
Based on studies of related paeoniflorins, this compound is believed to inhibit the NF-κB pathway by:
-
Preventing the phosphorylation and degradation of IκBα.
-
Inhibiting the nuclear translocation of the p65 subunit of NF-κB.
MAPK Signaling Pathway:
The MAPK family of proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial regulators of cellular processes, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate downstream transcription factors that contribute to the expression of pro-inflammatory genes.
Evidence from related compounds suggests that this compound can suppress the LPS-induced phosphorylation of p38, JNK, and ERK, thereby dampening the inflammatory response mediated by these pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anti-inflammatory effects of this compound. These are based on standard methodologies employed in the field.
In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages
This protocol outlines the steps to assess the inhibitory effect of this compound on the production of pro-inflammatory mediators in a cellular model of inflammation.
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages are commonly used.
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Plating: Seed cells in 96-well plates for viability and cytokine/NO assays, or larger plates (e.g., 6-well) for Western blotting.
-
Pre-treatment: Incubate cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (typically 1 µg/mL) to the wells (except for the control group) and incubate for the desired time (e.g., 24 hours for cytokine/NO measurement, shorter times for phosphorylation studies).
2. Measurement of Nitric Oxide (NO) Production:
-
Method: Griess Assay.
-
Procedure:
-
Collect 50 µL of cell culture supernatant.
-
Add 50 µL of Griess reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
3. Measurement of Cytokine Production:
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for coating plates with capture antibody, adding standards and samples (cell culture supernatant), adding detection antibody, adding streptavidin-HRP, and adding substrate.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curve.
-
4. Western Blot Analysis for NF-κB and MAPK Pathway Proteins:
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against:
-
Phospho-p65, p65
-
Phospho-IκBα, IκBα
-
Phospho-p38, p38
-
Phospho-JNK, JNK
-
Phospho-ERK, ERK
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Conclusion and Future Directions
This compound is a promising natural product with significant anti-inflammatory potential. Its mechanism of action, believed to involve the inhibition of the NF-κB and MAPK signaling pathways, makes it an attractive candidate for the development of new therapies for a range of inflammatory disorders.
Future research should focus on:
-
Quantitative analysis: Determining the specific IC₅₀ values of this compound for the inhibition of key inflammatory mediators.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases.
-
Pharmacokinetic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and drug-like properties.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic application of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
The Biosynthesis of Benzoylalbiflorin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylalbiflorin is a monoterpene glycoside found in plants of the genus Paeonia, notably Paeonia lactiflora. These compounds, along with the structurally related paeoniflorin (B1679553) and albiflorin (B1665693), are of significant interest to the pharmaceutical industry due to their wide range of pharmacological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects. Understanding the biosynthetic pathway of this compound is crucial for the metabolic engineering of plants or microbial systems to enhance its production for therapeutic applications. This technical guide provides an in-depth overview of the core biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the universal precursors of terpenoids and culminates in a key benzoylation event. The pathway can be broadly divided into three main stages: the formation of the monoterpene backbone, the synthesis of the albiflorin intermediate, and the final benzoylation to yield this compound.
Formation of the Monoterpene Precursor: Geranyl Diphosphate (B83284) (GPP)
The journey to this compound begins with the synthesis of the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways for their production: the mevalonate (B85504) (MVA) pathway, which primarily occurs in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. In the context of monoterpene biosynthesis in Paeonia, the MEP pathway is the principal source of IPP and DMAPP.
These C5 units are then condensed in a head-to-tail fashion by the enzyme Geranyl Diphosphate Synthase (GPPS) to form the C10 compound, geranyl diphosphate (GPP). GPP serves as the universal precursor for all monoterpenes.
Cyclization and Modification to form Albiflorin
The linear GPP molecule undergoes a complex series of cyclization and modification reactions to form the core structure of albiflorin. A key enzymatic step is the conversion of GPP into a cyclic monoterpene skeleton, likely a pinane-type structure, catalyzed by a terpene synthase (TPS) . While the exact intermediates leading to albiflorin are not fully elucidated, the pathway is thought to be closely related to that of paeoniflorin. This involves the formation of a pinene skeleton, followed by a series of hydroxylation and glycosylation steps.
The Final Benzoylation Step: From Albiflorin to this compound
The terminal and defining step in the biosynthesis of this compound is the attachment of a benzoyl group to the albiflorin molecule. This reaction is catalyzed by a benzoyltransferase , an enzyme belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases.[1] These enzymes utilize an activated acyl donor, in this case, benzoyl-CoA , to acylate a specific hydroxyl group on the acceptor molecule, albiflorin.
While the specific enzyme responsible for the benzoylation of albiflorin has not been definitively characterized, a homologous enzyme, benzoyl-CoA: 8-debenzoylpaeoniflorin (B568938) 8-O-benzoyltransferase (DPBT) , has been identified in Paeonia ostii.[1] This enzyme catalyzes the benzoylation of 8-debenzoylpaeoniflorin to form paeoniflorin. Given the structural similarity between albiflorin and 8-debenzoylpaeoniflorin, it is highly probable that a closely related BAHD acyltransferase mediates the final step in this compound synthesis.
The precursor for the benzoyl group, benzoic acid, is synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine. Benzoic acid is then activated to benzoyl-CoA by a CoA ligase.
Quantitative Data
The accumulation of this compound and its precursor, albiflorin, varies between different species and tissues of Paeonia. The following table summarizes the reported concentrations of albiflorin and the closely related paeoniflorin in various tissues of Paeonia lactiflora. While specific data for this compound is limited, its concentration is generally lower than that of albiflorin and paeoniflorin.
| Compound | Plant Tissue | Concentration (mg/g dry weight) | Reference |
| Albiflorin | Root | 0.04 - 2.79 | [2][3] |
| Paeoniflorin | Root | 1.98 - 6.67 | [2][3] |
| Albiflorin | Root Bark (Spring) | ~15 | [2] |
| Paeoniflorin | Root Bark (Spring) | ~120 | [2] |
| Albiflorin | Root Bark (Summer) | ~5 | [2] |
| Paeoniflorin | Root Bark (Summer) | ~60 | [2] |
| Albiflorin | Leaf (Spring) | ~20 | [2] |
| Paeoniflorin | Leaf (Spring) | ~180 | [2] |
Experimental Protocols
Extraction and Quantification of this compound and Albiflorin by HPLC-UV
This protocol describes the extraction and analysis of monoterpene glycosides from Paeonia plant material.
a. Sample Preparation and Extraction:
-
Harvest fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen.
-
Lyophilize the frozen tissue and grind to a fine powder.
-
Accurately weigh approximately 100 mg of the dried powder into a microcentrifuge tube.
-
Add 1 mL of 80% methanol (B129727) to the tube.
-
Vortex the mixture for 1 minute.
-
Sonicate the sample in a water bath for 30 minutes at room temperature.
-
Centrifuge the extract at 13,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
b. HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
0-5 min: 10% A
-
5-35 min: 10-50% A
-
35-40 min: 50-100% A
-
40-45 min: 100% A
-
45-50 min: 100-10% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Quantification: Generate a standard curve using purified this compound and albiflorin standards of known concentrations.
Benzoyltransferase Activity Assay
This protocol provides a general method for assaying the activity of a BAHD acyltransferase, which can be adapted for the specific enzyme that benzoylates albiflorin. This spectrophotometric assay measures the release of Coenzyme A (CoA) from benzoyl-CoA using Ellman's reagent (DTNB).[4][5]
a. Reagents:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.5.
-
Substrates:
-
Albiflorin (acceptor substrate): Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Benzoyl-CoA (acyl donor): Prepare a fresh stock solution in water.
-
-
Enzyme: Purified recombinant benzoyltransferase or a crude protein extract from Paeonia tissue.
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) Solution: 10 mM in assay buffer.
b. Assay Procedure:
-
In a 96-well microplate, prepare the reaction mixture containing:
-
Assay Buffer
-
Albiflorin (final concentration to be optimized, e.g., 100 µM)
-
DTNB solution (final concentration 1 mM)
-
-
Initiate the reaction by adding benzoyl-CoA (final concentration to be optimized, e.g., 50 µM) and the enzyme solution.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The change in absorbance is due to the reaction of the released CoA with DTNB to form 2-nitro-5-thiobenzoate (TNB), which has a high molar absorptivity at this wavelength.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.
-
For kinetic analysis, vary the concentration of one substrate while keeping the other constant to determine Km and Vmax values.
Heterologous Expression and Purification of a Candidate Benzoyltransferase
This protocol outlines the general steps for expressing a candidate plant acyltransferase in E. coli for functional characterization.[6][7]
a. Gene Cloning:
-
Isolate total RNA from a Paeonia tissue exhibiting high benzoyltransferase activity (e.g., young leaves).
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length coding sequence of the candidate benzoyltransferase gene using PCR with gene-specific primers.
-
Clone the PCR product into an appropriate expression vector (e.g., pET vector with an N-terminal His-tag).
b. Heterologous Expression:
-
Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein production.
c. Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged recombinant protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
Elute the purified protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
Verify the purity and size of the recombinant protein by SDS-PAGE.
-
The purified enzyme can then be used in the activity assay described above.
Mandatory Visualizations
Caption: Biosynthesis pathway of this compound in Paeonia.
Caption: Workflow for benzoyltransferase characterization.
References
- 1. PoDPBT, a BAHD acyltransferase, catalyses the benzoylation in paeoniflorin biosynthesis in Paeonia ostii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contents of paeoniflorin and albiflorin in two Korean landraces of Paeonia lactiflora and characterization of paeoniflorin biosynthesis genes in peony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric determination of reaction rates and kinetic parameters of a BAHD acyltransferase using DTNB (5,5'-dithio-bis-[2-nitrobenzoic acid]) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Purification, cloning, and properties of an acyltransferase controlling shikimate and quinate ester intermediates in phenylpropanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Mass Spectrometry Analysis of Benzoylalbiflorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylalbiflorin is a monoterpene glycoside isolated from medicinal plants of the Paeonia genus. It is an isomer of the more extensively studied Benzoylpaeoniflorin. Interest in this compound is growing due to its potential therapeutic activities, including anti-inflammatory and neuroprotective effects. Accurate and sensitive analytical methods are crucial for the pharmacokinetic studies, quality control of herbal preparations, and investigation of its mechanism of action. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and an overview of its mass spectral fragmentation and relevant biological pathways.
Mass Spectrometry Fragmentation Pattern of this compound
Under positive ion electrospray ionization (ESI+), this compound readily forms a protonated molecule [M+H]⁺ at m/z 607.18. Collision-induced dissociation (CID) of this precursor ion leads to a characteristic fragmentation pattern that can be used for its unambiguous identification and quantification.
The primary fragmentation event observed is the neutral loss of a water molecule (18 Da), resulting in a prominent product ion at m/z 589.10.[1] Further fragmentation can involve the loss of the benzoyl group (as benzoic acid, 122 Da) and cleavage of the glycosidic bond. A proposed fragmentation pathway is detailed below.
Proposed Fragmentation Pathway of this compound
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Quantitative Data Summary
The following table summarizes the key mass spectrometric parameters for the analysis of this compound.
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 607.18 ([M+H]⁺) | [1] |
| Product Ion (m/z) | 589.10 | [1] |
| Collision Energy (eV) | 25 | [1] |
Experimental Protocol: LC-MS/MS Analysis of this compound in Rat Plasma
This protocol is adapted from a validated method for the analysis of Albiflorin and Paeoniflorin in rat plasma and is suitable for pharmacokinetic studies of this compound.[2]
Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol (B129727) and 2 mL of water.
-
To 100 µL of rat plasma, add an appropriate amount of internal standard (e.g., Geniposide).
-
Vortex the plasma sample for 1 minute.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | Zorbax SB-C18 (150 mm × 2.1 mm, 5 µm) or equivalent |
| Mobile Phase | 0.1% Formic acid in Water : Acetonitrile (70:30, v/v) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition | 607.18 → 589.10 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
Experimental Workflow Diagram
Caption: Workflow for this compound analysis in plasma.
Associated Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, research on its structural isomer, Benzoylpaeoniflorin, and the parent compound, Albiflorin, provides strong evidence for its involvement in anti-inflammatory and neuroprotective pathways. These compounds have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3] These pathways are critical regulators of the inflammatory response, and their inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Anti-Inflammatory Signaling Pathway
Caption: Inhibition of the NF-κB pathway by this compound.
Conclusion
The LC-MS/MS method detailed in this document provides a robust and sensitive approach for the quantification of this compound in biological matrices. The characteristic fragmentation pattern allows for high selectivity. The proposed involvement of this compound in modulating anti-inflammatory signaling pathways highlights its therapeutic potential and underscores the importance of precise analytical methods for its further investigation in drug development.
References
- 1. Paeoniflorin attenuates neuroinflammation and dopaminergic neurodegeneration in the MPTP model of Parkinson's disease by activation of adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Albiflorin ameliorates neuroinflammation and exerts neuroprotective effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Yield Extraction of Benzoylalbiflorin from Radix Paeoniae Alba: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radix Paeoniae Alba, the dried root of Paeonia lactiflora Pall., is a staple in traditional medicine, valued for its diverse therapeutic properties. Among its bioactive constituents, Benzoylalbiflorin has garnered interest for its potential pharmacological activities. This document provides detailed application notes and protocols for achieving high-yield extraction of this compound from Radix Paeoniae Alba, tailored for research, and drug development applications. The protocols outlined below are based on established methods for extracting similar glycosides from this plant source, optimized for maximizing the yield of benzoylated monoterpenes.
Data Presentation: Comparative Yields of Major Glycosides
While specific high-yield data for this compound is not extensively documented, the following table summarizes yields of related major glycosides, Paeoniflorin and Albiflorin, from Radix Paeoniae Alba using various extraction techniques. These values provide a comparative baseline for optimizing this compound extraction, as conditions favorable for these compounds are likely to enhance the yield of this compound as well.
| Extraction Method | Key Parameters | Compound | Yield | Reference |
| Ethanol (B145695) Extraction | 70% Ethanol | Paeoniflorin | 73.89 mg/g | [1][2] |
| Albiflorin | 23.14 mg/g | [1][2] | ||
| Water Extraction | Water | Paeoniflorin | 57.87 mg/g | [1][2] |
| Albiflorin | 15.97 mg/g | [1][2] | ||
| Ultrasonic-Assisted Extraction (UAE) | 40% Ethanol, 50°C, 10 min, 15 mL/g | Paeoniflorin | 8.76% (of crude extract) | [3] |
| Supercritical CO2 Extraction | 95% Ethanol modifier, 25 MPa, 50°C, 1.5 h | Paeoniflorin | 0.99% (of crude extract) | [4][5] |
Experimental Protocols
Protocol 1: Optimized Ethanol Reflux Extraction
This protocol is designed to maximize the extraction of total monoterpene glycosides, including this compound, through a classic and effective solvent extraction method.
Materials and Equipment:
-
Dried Radix Paeoniae Alba powder (60-80 mesh)
-
70% Ethanol (v/v)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Weigh 100 g of dried Radix Paeoniae Alba powder and transfer it to a 2 L round-bottom flask.
-
Add 1.5 L of 70% ethanol to the flask (solid-to-liquid ratio of 1:15 w/v).
-
Set up the reflux apparatus in a fume hood.
-
Heat the mixture to a gentle boil and maintain reflux for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the extract through a Buchner funnel to separate the plant residue.
-
Repeat the extraction process on the residue with another 1 L of 70% ethanol for 1.5 hours to maximize yield.
-
Combine the filtrates from both extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C until the ethanol is removed.
-
The resulting aqueous concentrate can be freeze-dried or used for further purification.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
This HPLC method allows for the simultaneous determination of major monoterpene glycosides, including this compound (structurally similar to Benzoylpaeoniflorin, which is often quantified), Paeoniflorin, and Albiflorin.[1][6]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution with (A) 0.1% Phosphoric Acid in Water and (B) Acetonitrile. A typical gradient could be:
-
0-10 min: 10-25% B
-
10-30 min: 25-40% B
-
30-40 min: 40-60% B
-
40-45 min: 60-10% B (return to initial)
-
45-50 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Sample and Standard Preparation:
-
Standard Solutions: Prepare individual stock solutions of this compound, Paeoniflorin, and Albiflorin standards (1 mg/mL) in methanol. Create a series of working standard solutions of mixed components by serial dilution for the calibration curve.
-
Sample Solution: Accurately weigh the dried extract, dissolve it in methanol, and sonicate for 20 minutes. Filter the solution through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound Extraction.
Signaling Pathways Modulated by Benzoylated Monoterpenes
Benzoylpaeoniflorin, a closely related compound to this compound, has been shown to exert anti-inflammatory effects by modulating key signaling pathways.[7][8] It is plausible that this compound acts through similar mechanisms.
Caption: this compound's Anti-inflammatory Mechanism.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. CAU Scholar's Space: Simultaneous determination of phytochemical constituents in Paeonia lactiflora extracts using the HPLC-UV method [scholarworks.bwise.kr]
- 3. asianpubs.org [asianpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of chemical components of Paeoniae Radix Alba decoction pieces and its quality evaluation]. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Benzoylpaeoniflorin Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoylpaeoniflorin Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Neuroprotective Effects of Benzoylalbiflorin and Related Compounds In Vitro
Introduction
Benzoylalbiflorin is a natural compound of interest for its potential neuroprotective properties. While direct in vitro studies on this compound are emerging, a significant body of research exists for the structurally related and more extensively studied compound, Paeoniflorin (PF). PF has been shown to exert neuroprotective effects through various mechanisms, including anti-inflammatory, anti-oxidative, and anti-apoptotic pathways.[1][2] This document provides a detailed guide for researchers to investigate the in vitro neuroprotective effects of compounds like this compound, using established protocols for Paeoniflorin as a robust framework. The methodologies outlined here are applicable to neuronal and microglial cell cultures and focus on assays relevant to neurodegenerative disease models.
Data Presentation
The following tables summarize the quantitative data on the neuroprotective effects of Paeoniflorin (PF) in various in vitro models. These data serve as a benchmark for evaluating novel compounds like this compound.
Table 1: Effect of Paeoniflorin (PF) on Cell Viability in Neurotoxic Models
| Cell Line | Neurotoxic Insult | PF Concentration (µM) | Outcome Measure | Result | Reference |
| SH-SY5Y | 6-OHDA (20 µM) | 0.1, 1, 10, 100 nM | Cell Viability (alamarBlue) | Significant protection at all concentrations | [3] |
| SH-SY5Y | Oligomycin A/Rotenone | 0.1 - 1000 µM | Cell Viability | Dose-dependent neuroprotection | [4] |
| SH-SY5Y | Oxygen-Glucose Deprivation (OGD) | 0.01 - 1000 µM | Cell Viability | Dose-dependent neuroprotection | [4] |
Table 2: Modulation of Inflammatory and Oxidative Stress Markers by Paeoniflorin (PF) in Microglia
| Cell Line | Treatment | PF Concentration (µM) | Marker | Method | Result | Reference |
| BV2 Microglia | LPS | 200 | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | ELISA | Downregulation | [2] |
| BV2 Microglia | LPS | 200 | Anti-inflammatory Cytokines | ELISA | Upregulation | [2] |
| BV2 Microglia | LPS | 200 | M1-like Genes | RT-PCR | Downregulation | [2] |
| BV2 Microglia | LPS | 200 | M2-like Genes | RT-PCR | Upregulation | [2] |
| SH-SY5Y | 6-OHDA | 0.1 nM | Nrf2 expression | Western Blot | Increased expression | [3] |
| SH-SY5Y | 6-OHDA | 0.1 nM | HO-1 expression | Western Blot | Increased expression | [3] |
Table 3: Effect of Paeoniflorin (PF) on NF-κB Signaling Pathway Proteins in LPS-Exposed Microglia
| Cell Line | Treatment | PF Concentration (µM) | Protein | Method | Result | Reference |
| BV2 Microglia | LPS | 200 | p-IκBα | Western Blot | Downregulation | [2] |
| BV2 Microglia | LPS | 200 | IKKβ | Western Blot | Downregulation | [2] |
| BV2 Microglia | LPS | 200 | NF-κB (p65) | Western Blot | Downregulation | [2] |
| BV2 Microglia | LPS | 200 | IκBα | Western Blot | Upregulation | [2] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess neuroprotective effects are provided below.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines:
-
SH-SY5Y (human neuroblastoma cell line): A widely used model for neuronal studies.
-
BV2 (murine microglial cell line): A common model for studying neuroinflammation.
-
-
Culture Medium:
-
For SH-SY5Y: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
For BV2: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
Protocol 2: Induction of Neurotoxicity/Neuroinflammation
-
LPS-induced Neuroinflammation in BV2 cells:
-
Plate BV2 cells in 96-well or 6-well plates at a suitable density.
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Introduce Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.[2]
-
Incubate for the desired time period (e.g., 24 hours for cytokine analysis).
-
-
6-OHDA-induced Neurotoxicity in SH-SY5Y cells:
-
Plate SH-SY5Y cells in appropriate culture plates.
-
After 24 hours, pre-treat the cells with the test compound for 1 hour.
-
Add 6-hydroxydopamine (6-OHDA) to a final concentration of 20 µM to induce oxidative stress and apoptosis.[3]
-
Incubate for 16-24 hours before assessing cell viability or other parameters.
-
Protocol 3: Cell Viability Assay (MTT Assay)
-
After the neurotoxicity induction period, remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 4: Measurement of Cytokine Levels (ELISA)
-
Collect the cell culture supernatant after the treatment period.
-
Centrifuge the supernatant to remove any cellular debris.
-
Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Measure the absorbance and determine the cytokine concentrations based on a standard curve.
Protocol 5: Western Blot Analysis
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, NF-κB p65, Nrf2, HO-1, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for investigating in vitro neuroprotection.
Caption: A generalized workflow for assessing the neuroprotective effects of a test compound in vitro.
Caption: Paeoniflorin's inhibition of the pro-inflammatory NF-κB signaling pathway in microglia.[2]
Caption: Paeoniflorin's activation of the Nrf2/HO-1 antioxidant pathway in neuronal cells.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. An In Vitro Verification of the Effects of Paeoniflorin on Lipopolysaccharide-Exposed Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Benzoylalbiflorin's Role in Modulating Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylalbiflorin (B12421343), a monoterpene glycoside isolated from the root of Paeonia lactiflora, is emerging as a compound of interest for its potential anti-inflammatory properties. This document provides an overview of its mechanism of action, quantitative data on its and related compounds' anti-inflammatory effects, and detailed protocols for investigating its role in modulating key inflammatory signaling pathways. The primary molecular targets appear to be the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are critical regulators of the inflammatory response.
Mechanism of Action
This compound is thought to exert its anti-inflammatory effects by inhibiting the activation of key signaling pathways that lead to the production of pro-inflammatory mediators. While direct and extensive research on this compound is still developing, studies on structurally similar compounds like benzoylpaeoniflorin (B190653) (BPF) provide significant insights. These compounds have been shown to suppress the inflammatory response triggered by stimuli such as lipopolysaccharide (LPS).
The proposed mechanism involves the inhibition of the phosphorylation and subsequent activation of key proteins in the NF-κB and MAPK pathways.[1] In the NF-κB pathway, this prevents the nuclear translocation of the p65 subunit, a critical step for the transcription of pro-inflammatory genes.[2][3] In the MAPK pathway, this compound and its analogs appear to reduce the phosphorylation of p38, JNK, and ERK, further dampening the inflammatory cascade.[1][3] This dual inhibition leads to a significant reduction in the expression and release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as inflammatory enzymes such as iNOS and COX-2.[1][4]
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and related monoterpenoids.
Table 1: Comparative Anti-inflammatory Activity of Monoterpenoids from Radix Paeoniae Alba
| Compound | Relative Anti-inflammatory Activity (Inhibition of NO, IL-6, TNF-α) |
| Paeoniflorins (e.g., Paeoniflorin (B1679553), Benzoylpaeoniflorin) | Stronger |
| Paeonidanins | Stronger |
| Albiflorin Derivatives (e.g., This compound , Albiflorin) | Weaker |
Source: Adapted from a study on monoterpenoids from Radix Paeoniae Alba, which indicates that while this compound possesses anti-inflammatory properties, they may be less potent compared to other paeoniflorin derivatives.[4]
Table 2: In Vitro Anti-inflammatory Activity of Related Compounds
| Compound | Assay | Cell Line | IC50 Value / Inhibition |
| Benzoylpaeoniflorin (BPF) | LPS-induced iNOS expression | HUVECs, THP-1 macrophages | Dose-dependent inhibition |
| Benzoylpaeoniflorin (BPF) | LPS-induced TNF-α expression | HUVECs, THP-1 macrophages | Dose-dependent inhibition |
| Benzoylpaeoniflorin (BPF) | LPS-induced IL-6 expression | HUVECs, THP-1 macrophages | Dose-dependent inhibition |
| Paeoniflorin | LPS-induced NO production | RAW 264.7 cells | 2.2 x 10⁻⁴ mol/L |
| Albiflorin | LPS-induced NO production | RAW 264.7 cells | 1.3 x 10⁻² mol/L |
| Paeoniflorin | LPS-induced COX-2 protein expression | RAW 264.7 cells | 50.98% inhibition |
| Albiflorin | LPS-induced COX-2 protein expression | RAW 264.7 cells | 17.21% inhibition |
Source: This table compiles data from studies on compounds structurally related to this compound, providing a reference for expected efficacy.[1][4]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Benzoylpaeoniflorin Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming matrix effects in Benzoylalbiflorin LC-MS/MS analysis
This technical support center provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the quantitative analysis of Benzoylalbiflorin by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, like this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[1][2] These effects, manifesting as ion suppression or enhancement, can lead to poor accuracy, reproducibility, and linearity in quantitative results.[1] Biological matrices are complex and contain endogenous components like phospholipids, salts, and proteins that are common causes of these interferences in ESI-MS.[2]
Q2: My this compound signal is much lower than expected or varies between injections. Could this be ion suppression?
A2: Yes, low or variable signal intensity is a classic symptom of ion suppression.[3][4] Co-eluting matrix components can compete with this compound for ionization in the MS source, reducing its signal.[2] This can lead to decreased sensitivity and high variability (%RSD) in your results.[3] To confirm, you can perform a matrix effect assessment experiment.
Q3: How can I determine if my analysis is affected by matrix effects?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a standard solution of this compound directly into the MS while injecting a blank, extracted matrix sample onto the LC column. Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement.[5]
-
Post-Extraction Spike Analysis: This is the "gold standard" quantitative method.[6] You compare the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of the analyte in a pure solvent solution at the same concentration. The ratio of these areas, known as the Matrix Factor (MF), quantifies the effect.[6]
Q4: What is the best sample preparation technique to minimize matrix effects for this compound?
A4: The optimal technique depends on your specific matrix and required sensitivity. Generally, more rigorous cleanup methods yield cleaner extracts and reduced matrix effects.[7]
-
Protein Precipitation (PPT): This is the simplest method but often the least effective at removing interfering components like phospholipids, resulting in significant matrix effects.[8]
-
Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts than PPT but analyte recovery can be challenging, especially for more polar compounds.[8]
-
Solid-Phase Extraction (SPE): SPE, particularly using mixed-mode cartridges, is highly effective at removing a broad range of interferences, including phospholipids, leading to a significant reduction in matrix effects and providing the cleanest extracts.[8]
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Diluting the sample extract can be a simple and effective strategy to reduce the concentration of interfering matrix components.[9] However, this approach is only feasible if the concentration of this compound in your sample is high enough to remain detectable after dilution, as this strategy will also lower the analyte concentration.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression: Co-eluting matrix components (e.g., phospholipids, salts) are interfering with this compound ionization.[3][4] | 1. Improve Sample Cleanup: Switch from Protein Precipitation to Solid-Phase Extraction (SPE) to remove more interferences.[8]2. Optimize Chromatography: Modify the LC gradient to separate this compound from the suppression zone. A longer gradient or a different stationary phase can help.3. Use an Internal Standard: A stable isotope-labeled (SIL) internal standard is the best way to compensate for matrix effects. If unavailable, use a structural analog that co-elutes and experiences similar matrix effects.[10] |
| High Variability in Results (High %RSD) | Inconsistent Matrix Effects: The type and amount of interfering compounds vary between individual samples.[3] | 1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples to ensure consistency.2. Implement Robust Cleanup: Use a more rigorous cleanup method like SPE to minimize the impact of sample-to-sample variability.[11]3. Check for Carryover: Inject a blank solvent sample after a high-concentration sample to ensure no residual analyte is affecting the next injection. |
| Poor Linearity of Calibration Curve | Concentration-Dependent Matrix Effects: The degree of ion suppression or enhancement changes at different analyte concentrations. | 1. Use Matrix-Matched Calibrators: Prepare your calibration standards in the same blank biological matrix as your samples. This ensures that calibrators and samples experience similar matrix effects.[12]2. Widen the Calibration Range: Ensure your sample concentrations fall well within the linear range of your curve. |
| Peak Tailing or Splitting | Matrix Overload or Interference: High concentrations of matrix components can affect peak shape and column performance.[3] | 1. Dilute the Sample Extract: Diluting the final extract before injection can alleviate column overload.[9]2. Enhance Sample Cleanup: A cleaner sample is less likely to cause chromatographic issues. Consider a more selective SPE sorbent.[11] |
Quantitative Data Summary
The following table presents a comparison of extraction recovery and matrix effects for Paeoniflorin, a structurally related monoterpene glycoside from the same plant source (Paeonia lactiflora), using different sample preparation methods on plasma samples. This data can serve as a valuable reference for selecting a starting method for this compound.
Table 1: Comparison of Sample Preparation Methods for Paeoniflorin in Rat Plasma
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Notes |
| Extraction Recovery (%) | 93.0 ± 4.9 to 98.0 ± 3.9 | ~80% (typical for polymeric SPE) | PPT often shows high recovery because it is less selective, while SPE recovery can be lower but produces a cleaner extract.[4][13] |
| Matrix Effect (MF, %) | 99.3 ± 4.2 to 111.3 ± 5.5 | < 20% (ion suppression/enhancement) | A Matrix Factor (MF) of 100% (or 1.0) indicates no matrix effect. Values >100% indicate enhancement, <100% indicate suppression.[4][13] SPE demonstrates significantly lower matrix effects compared to PPT.[13] |
Data adapted from a study on Paeoniflorin, which is expected to have similar behavior to this compound.[4][13]
Experimental Protocols
Protocol 1: Sample Preparation of Plasma Samples
This protocol outlines three common methods for extracting this compound from plasma.
Method A: Protein Precipitation (PPT) - Fastest, Least Clean
-
Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) containing the internal standard.
-
Vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile/Water with 0.1% Formic Acid).
-
Vortex, centrifuge, and transfer to an LC vial for analysis.
Method B: Liquid-Liquid Extraction (LLE) - Cleaner, Recovery Varies
-
Aliquot 100 µL of plasma sample into a glass tube.
-
Add internal standard solution.
-
Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen at 40°C.
-
Reconstitute, vortex, and transfer as described in the PPT method.
Method C: Solid-Phase Extraction (SPE) - Cleanest, Most Robust
-
Condition Cartridge: Pass 1 mL of methanol (B129727) through a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, Strata-X), followed by 1 mL of water. Do not let the sorbent go dry.
-
Pre-treat Sample: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid in water.
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute this compound with 1 mL of methanol into a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluate and reconstitute as described in the PPT method.
Protocol 2: LC-MS/MS Analysis
This method is based on a published protocol for the analysis of this compound and its isomer.[14]
-
LC System: UHPLC System
-
Column: Hypersil C18 (2.1 × 50 mm, 3 µm)[14]
-
Column Temperature: 30°C[14]
-
Mobile Phase: Isocratic elution with Acetonitrile/Water (90:10, v/v) containing 0.1% formic acid.[14]
-
Flow Rate: 150 µL/min[14]
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive Ion Mode for this compound
-
MRM Transition: m/z 607.18 → 589.10[14]
-
Collision Energy: 25 eV[14]
Protocol 3: Quantitative Assessment of Matrix Effect
This protocol describes the post-extraction spike method to calculate the Matrix Factor (MF).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analytical standard (this compound) into the reconstitution solvent at a specific concentration (e.g., low and high QC levels).
-
Set B (Post-Spike Sample): Extract blank plasma using your chosen sample preparation method (e.g., Protocol 1C). Spike the extracted, dried residue with the same amount of analyte as in Set A before reconstitution.
-
Set C (Pre-Spike Sample): Spike the analyte into blank plasma before extraction. This set is used to determine recovery.
-
-
Analyze all Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) % = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (RE) % = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
An MF value close to 100% indicates a negligible matrix effect. Values < 100% indicate ion suppression, and > 100% indicate ion enhancement.[6]
-
Visualized Workflows
Caption: General workflow for this compound analysis from plasma to data assessment.
Caption: Troubleshooting logic for low signal intensity in this compound analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A sensitive LC-MS/MS method for the quantitative determination of biflorin in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Determination of Isomeric Benzoylpaeoniflorin and this compound in Rat Plasma by LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phenomenex.com [phenomenex.com]
- 13. agilent.com [agilent.com]
- 14. Rapid Determination of Isomeric Benzoylpaeoniflorin and this compound in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of Benzoylalbiflorin from its Isomers
Welcome to the technical support center for the analysis and purification of Benzoylalbiflorin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing the resolution of this compound from its isomers, such as Benzoylpaeoniflorin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from its isomers?
A1: The primary challenge lies in the structural similarity of the isomers. This compound and its isomers, like Benzoylpaeoniflorin, are monoterpene isomers with equivalent groups of benzoic acid and glucose, and a similar aglycone structure.[1] This results in very similar physicochemical properties, making their separation difficult with standard analytical techniques.
Q2: Which analytical techniques are most effective for separating this compound and its isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective methods. Specifically, a rapid, selective, and sensitive liquid chromatography-tandem mass spectrometric (LC-MS/MS) method has been successfully developed to distinguish this compound from its isomer Benzoylpaeoniflorin in plasma samples.[1][2] SFC is another powerful technique, particularly advantageous for separating stereo-isomers, positional isomers, and structurally similar compounds due to its normal phase selectivity and high separation efficiency.[3]
Q3: Can crystallization be used to purify this compound?
A3: Crystallization is a fundamental technique for purifying solid compounds.[4][5] The process involves dissolving the impure solid in a suitable solvent at a high temperature and then allowing it to cool slowly, which leads to the formation of pure crystals.[5] While specific protocols for the crystallization of this compound were not found, fractional crystallization is a method used for separating close boiling or azeotropic liquid mixtures and could potentially be adapted.[6] The success of crystallization heavily depends on finding a solvent in which the solubility of this compound and its isomers differs significantly at varying temperatures.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the chromatographic separation of this compound and its isomers.
Issue 1: Poor resolution between this compound and its isomer peaks in HPLC.
-
Possible Cause: The mobile phase composition may not be optimal for separating the isomers.
-
Solution:
-
Adjust Solvent Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase. For the separation of this compound and Benzoylpaeoniflorin, a mobile phase of acetonitrile (B52724)/water (90:10, v/v) with 0.1% formic acid has been shown to be effective.[1]
-
Modify pH: The addition of an acid like formic acid to the mobile phase can improve peak shapes and selectivity for acidic or basic compounds.[1] Experiment with small variations in the acid concentration.
-
Try a Different Organic Modifier: If acetonitrile does not provide adequate separation, consider using methanol (B129727) or a combination of acetonitrile and methanol.
-
-
Possible Cause: The stationary phase of the HPLC column is not providing sufficient selectivity.
-
Solution:
-
Change Column Chemistry: If a standard C18 column is not providing the desired resolution, consider columns with different stationary phases. Phenyl-bonded silica (B1680970) columns have been shown to be effective for separating flavonol isomers.[7] For separating positional isomers, polar-embedded phases can also be effective.[8]
-
Particle Size and Column Dimensions: Using a column with smaller particle size (e.g., sub-2-μm) can significantly improve efficiency. A Hypersil C18 column (2.1 × 50 mm, 3 μm) has been successfully used for this separation.[1]
-
Issue 2: Peak tailing in the chromatogram.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase.
-
Solution:
-
Mobile Phase Additives: The addition of 0.1% formic acid to the mobile phase can help to minimize peak tailing by protonating silanol (B1196071) groups on the silica support.[1]
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Issue 3: Long analysis times.
-
Possible Cause: The chromatographic conditions are not optimized for speed.
-
Solution:
-
Increase Flow Rate: A higher flow rate can reduce the run time. For the published LC-MS/MS method, a flow rate of 150 µL/min was used, achieving a run time of 4 minutes.[1]
-
Consider Supercritical Fluid Chromatography (SFC): SFC often allows for higher mobile phase velocities without compromising efficiency, leading to shorter analysis times compared to HPLC.[9]
-
Experimental Protocols
LC-MS/MS Method for the Determination of this compound and Benzoylpaeoniflorin
This protocol is adapted from a validated method for the rapid determination of isomeric Benzoylpaeoniflorin and this compound in rat plasma.[1][2]
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| HPLC System | Ultimate 3000 |
| Column | Hypersil C18 (2.1 × 50 mm, 3 μm) |
| Mobile Phase | Acetonitrile/water (90:10, v/v) with 0.1% formic acid |
| Flow Rate | 150 µL/min |
| Column Temperature | 30°C |
| Run Time | 4 minutes |
| Mass Spectrometer | Triple quadrupole tandem mass spectrometer |
| Ionization Mode | Not specified, but ESI is common for such compounds |
Methodology:
-
Sample Preparation: Specific details for sample extraction from a matrix (e.g., plasma) would be required. This typically involves protein precipitation followed by centrifugation.
-
Chromatographic Separation: Inject the prepared sample into the HPLC system. The separation is achieved isocratically using the mobile phase and column specified in Table 1.
-
Mass Spectrometric Detection: The column eluent is introduced into the mass spectrometer for detection and quantification of this compound and its isomer.
Visualizations
Caption: Workflow for the LC-MS/MS analysis of this compound.
References
- 1. Rapid Determination of Isomeric Benzoylpaeoniflorin and this compound in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Determination of Isomeric Benzoylpaeoniflorin and this compound in Rat Plasma by LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. US4230888A - Process for purification of acrylic acid by fractional crystallization - Google Patents [patents.google.com]
- 7. [Separation of flavonol isomers by packed column supercritical fluids chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. separation of positional isomers - Chromatography Forum [chromforum.org]
- 9. chromatographyonline.com [chromatographyonline.com]
strategies to minimize Benzoylalbiflorin degradation during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the degradation of Benzoylalbiflorin during storage. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.
Troubleshooting Guide: Common Issues with this compound Stability
| Issue | Potential Cause | Recommended Action |
| Loss of potency in stored samples | Temperature fluctuations: Exposure to higher temperatures can accelerate degradation.[1] | Store this compound at a consistent, controlled temperature. For long-term storage, -20°C is recommended.[1] |
| Light exposure: Photodegradation can occur if samples are not protected from light. | Store samples in amber vials or wrap containers in aluminum foil to protect from light. Conduct photostability studies as per ICH Q1B guidelines if the compound is intended for formulation. | |
| Hydrolysis: The ester group in this compound may be susceptible to hydrolysis, especially at non-optimal pH. | Maintain a neutral pH for solutions. If possible, store as a solid. Use aprotic solvents for reconstitution if compatible with downstream applications. | |
| Oxidation: Exposure to oxygen can lead to oxidative degradation. | Store under an inert atmosphere (e.g., nitrogen or argon). Consider adding antioxidants to solutions if compatible with the experimental design. | |
| Appearance of unknown peaks in chromatograms | Formation of degradation products: Stressed conditions can lead to the formation of new chemical entities. | Perform forced degradation studies to identify potential degradation products. Use a stability-indicating analytical method, such as the LC-MS/MS method described below, to separate and quantify the parent compound and its degradants. |
| Inconsistent results between experiments | Variable storage conditions: Differences in how samples are stored between experiments can lead to variability. | Standardize storage protocols across all experiments. Ensure all personnel are trained on proper handling and storage procedures. |
| Freeze-thaw cycles: Repeated freezing and thawing can impact the stability of the compound in solution.[1] | Aliquot solutions into single-use volumes to avoid multiple freeze-thaw cycles. A study on this compound showed stability for at least three freeze-thaw cycles when stored at -20°C for 24 hours and thawed to 20°C.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a well-sealed container at -20°C, protected from light and moisture.
Q2: How should I store this compound in solution?
A2: this compound in solution should be stored at -20°C for long-term stability.[1] It has been shown to be stable in plasma at this temperature for at least 30 days.[1] For short-term storage, solutions have been found to be stable at 25°C for up to 4 hours.[1] To minimize degradation, use a suitable solvent, protect from light, and consider aliquoting to avoid repeated freeze-thaw cycles.
Q3: What are the main factors that can cause this compound to degrade?
A3: The primary factors that can lead to the degradation of pharmaceutical compounds like this compound include temperature, light, pH, and oxygen. The ester and glycosidic linkages in its structure suggest a potential susceptibility to hydrolysis.
Q4: How can I assess the stability of my this compound samples?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), should be used to quantify the amount of this compound and detect any degradation products over time. A validated LC-MS/MS method for this compound has been published and is detailed in the experimental protocols section below.[1]
Q5: What are forced degradation studies and why are they important?
A5: Forced degradation studies involve subjecting the compound to harsh conditions (e.g., high temperature, extreme pH, strong light, oxidizing agents) to deliberately induce degradation. These studies help to identify potential degradation pathways, characterize degradation products, and develop a stability-indicating analytical method.
Experimental Protocols
Protocol for Assessing this compound Stability using LC-MS/MS
This protocol is based on a validated method for the determination of this compound in rat plasma, which can be adapted for in vitro stability studies.[1]
1. Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations by spiking the stock solution into the matrix of interest (e.g., buffer, cell culture media, or plasma).
2. Storage Conditions for Stability Testing:
-
Short-term stability: Store QC samples at room temperature (e.g., 25°C) for a defined period (e.g., 4 hours).[1]
-
Long-term stability: Store QC samples at a low temperature (e.g., -20°C) for an extended period (e.g., 30 days).[1]
-
Freeze-thaw stability: Subject QC samples to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C for 24 hours followed by thawing at room temperature).[1]
3. LC-MS/MS Analysis:
-
Chromatographic Conditions: [1]
-
Column: Hypersil C18 column (2.1 × 50 mm, 3 μm)
-
Mobile Phase: Acetonitrile/water (90:10, v/v) containing 0.1% formic acid
-
Flow Rate: 150 μL/min
-
Column Temperature: 30°C
-
Elution: Isocratic
-
-
Mass Spectrometry Conditions:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive or negative ion mode, depending on the compound's characteristics.
-
Optimize the detection parameters (e.g., precursor and product ions, collision energy) for this compound.
-
4. Data Analysis:
-
Compare the peak areas of this compound in the stored samples to those of freshly prepared samples.
-
A minimal change in concentration (typically within ±15%) indicates stability under the tested conditions.
Visualizing Experimental Workflows
Below are diagrams illustrating key workflows for investigating and minimizing this compound degradation.
References
dealing with low signal intensity in Benzoylalbiflorin mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low signal intensity issues during the mass spectrometry analysis of Benzoylalbiflorin.
Troubleshooting Guide
Low signal intensity in the mass spectrometry of this compound can arise from a variety of factors, from sample preparation to instrument settings. This guide provides a systematic approach to identify and resolve these issues.
Problem: Weak or No Signal for this compound
Initial Checks:
-
System Performance Verification: Before investigating analyte-specific issues, ensure the LC-MS system is performing optimally. Analyze a known standard compound to confirm the instrument meets sensitivity specifications.[1]
-
Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, you may not achieve a strong enough signal. Conversely, overly concentrated samples can lead to ion suppression.[2]
-
Check for Leaks: Inspect the LC system for any leaks or pressure fluctuations, which can impact spray stability and signal consistency.
Troubleshooting Workflow:
Caption: A workflow diagram for troubleshooting low signal intensity.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low signal intensity for this compound in my mass spectrometry experiments?
Low signal intensity for this compound, a monoterpene glycoside, can be attributed to several factors:
-
Poor Ionization Efficiency: Glycosides can have inherently low ionization efficiency. The choice of ionization mode and mobile phase additives is critical.
-
In-source Fragmentation: Glycosidic bonds can be labile and may break in the ion source, leading to a decreased abundance of the precursor ion.[3]
-
Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, thereby reducing its signal. This is a common issue in complex matrices like plasma or plant extracts.[4][5][6]
-
Suboptimal Instrument Parameters: The mass spectrometer may not be properly tuned for this specific analyte. Parameters such as capillary voltage, gas flows, and temperatures need to be optimized.[2]
Q2: Which electrospray ionization (ESI) mode, positive or negative, is better for this compound?
Both positive and negative ESI modes should be evaluated. For many glycosides, positive ion mode often yields more abundant adducts such as [M+NH₄]⁺ or [M+Na]⁺, which can be more stable and provide better signal intensity than the protonated molecule [M+H]⁺.[5] Negative ion mode can also be effective, particularly if the molecule contains acidic functionalities. For paeoniflorin (B1679553), a structurally similar compound, both positive and negative ion modes have been successfully used.[5][7]
Q3: How can I mitigate ion suppression when analyzing this compound in a complex matrix?
To identify and mitigate ion suppression, consider the following strategies:
-
Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components.[6]
-
Sample Preparation: Employ effective sample clean-up techniques such as solid-phase extraction (SPE) to remove interfering substances.
-
Post-Column Infusion: This experiment can help identify regions in the chromatogram where ion suppression occurs, allowing you to adjust the chromatography to move the analyte peak away from these regions.[4]
-
Dilution: Diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant suppression, assuming the analyte concentration remains above the limit of detection.[3]
Q4: What are the typical precursor and product ions for this compound in MS/MS analysis?
For this compound (exact mass: 584.21), common adducts in positive ion mode are [M+Na]⁺ (m/z 607.2) and [M+NH₄]⁺ (m/z 602.2). In MS/MS, fragmentation often involves the neutral loss of the sugar moiety and the benzoyl group. For the related compound paeoniflorin, precursor ions of m/z 498.1 ([M+NH₄]⁺) and m/z 524.8 ([M+formate-H]⁻) have been used with product ions corresponding to fragments of the aglycone and sugar.[7][8] For albiflorin (B1665693), a precursor ion of m/z 479 has been shown to produce product ions at m/z 121 and 77.[9][10]
Experimental Protocols
Protocol 1: Optimization of LC-MS/MS Parameters for this compound
This protocol provides a systematic approach to developing and optimizing an LC-MS/MS method for the analysis of this compound.
1. Sample Preparation:
-
Prepare a standard solution of this compound in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 methanol (B129727):water).
-
For complex samples, perform a suitable extraction and clean-up procedure (e.g., solid-phase extraction).
2. Liquid Chromatography:
-
Column: A reversed-phase C18 column is a good starting point (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate (B1220265).
-
B: Acetonitrile or methanol with 0.1% formic acid.
-
The addition of formic acid promotes protonation in positive ion mode, while ammonium formate can facilitate the formation of [M+NH₄]⁺ adducts.[5]
-
-
Gradient: Start with a low percentage of organic phase (e.g., 10% B) and gradually increase to a high percentage (e.g., 95% B) to ensure good peak shape and separation from matrix components.
3. Mass Spectrometry (Initial Screening):
-
Infuse the this compound standard solution directly into the mass spectrometer to determine the most abundant precursor ion.
-
Screen in both positive and negative ESI modes.
-
In positive mode, look for [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺.
-
In negative mode, look for [M-H]⁻ and adducts with mobile phase modifiers (e.g., [M+HCOO]⁻).
4. MS/MS Optimization:
-
Select the most intense and stable precursor ion.
-
Perform a product ion scan to identify the major fragment ions.
-
Optimize the collision energy (CE) for each precursor-product ion transition to maximize the signal of the product ions. This can be done by ramping the CE and observing the intensity of the product ions.
-
Optimize the cone voltage (or declustering potential) to maximize the precursor ion intensity while minimizing in-source fragmentation.[11]
Experimental Workflow for Method Optimization:
Caption: Experimental workflow for LC-MS/MS method optimization.
Quantitative Data
The following tables provide a summary of mass spectrometer settings used for the analysis of paeoniflorin and albiflorin, which are structurally related to this compound and can serve as a valuable starting point for method development.
Table 1: Mass Spectrometric Parameters for Paeoniflorin
| Parameter | Value | Reference |
| Ionization Mode | Positive ESI | [5][8] |
| Precursor Ion (Q1) | 498.1 ([M+NH₄]⁺) | [5][8] |
| Product Ion (Q3) | 179.1 | [5][8] |
| Decluttering Potential (DP) | 80 V | [5] |
| Collision Energy (CE) | 26 V | [5] |
| Entrance Potential (EP) | 10 eV | [5] |
| Collision Cell Exit Potential (CXP) | 14 V | [5] |
| Ionization Mode | Negative ESI | [7] |
| Precursor Ion (Q1) | 524.8 ([M+formate-H]⁻) | [7] |
| Product Ion (Q3) | 449.0 | [7] |
Table 2: Mass Spectrometric Parameters for Albiflorin
| Parameter | Value | Reference |
| Ionization Mode | Positive ESI | [9][10] |
| Precursor Ion (Q1) | 479 | [9][10] |
| Product Ion (Q3) | 121, 77 | [9][10] |
| Ionization Mode | Positive ESI | |
| Linear Range | 1-1000 ng/mL |
Disclaimer: The optimal parameters are instrument-dependent and should be determined empirically for your specific LC-MS system and experimental conditions. The values provided in the tables are intended as a starting point for method optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Paeoniflorin in Rat Plasma by Ultra-high Performance Liquid Chromatography-Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC determination of albiflorin and paeoniflorin in Bai Shao (Paeonia lactiflora) as a raw herb and dried aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Activities of Benzoylalbiflorin and Paeoniflorin
A comprehensive guide for researchers and drug development professionals on the comparative anti-inflammatory efficacy and mechanisms of Benzoylalbiflorin and Paeoniflorin (B1679553).
This guide provides a detailed comparative analysis of the anti-inflammatory properties of two closely related natural compounds, this compound and Paeoniflorin. Both are monoterpene glycosides primarily isolated from the roots of Paeonia lactiflora and have demonstrated significant potential in modulating inflammatory responses. This document summarizes key experimental data, outlines methodologies, and visualizes the underlying molecular pathways to aid researchers in understanding their therapeutic potential.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory effects of this compound (also known as Benzoylpaeoniflorin or BPF) and Paeoniflorin have been evaluated in various in vitro models, primarily using lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7) and other cell lines. The following tables summarize the key quantitative data on their inhibitory activities against major inflammatory mediators.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Compound | Assay | Cell Line | Concentration | % Inhibition | IC50 Value |
| This compound (BPF) | NO Production | HUVECs | 10 µM | Significant Suppression | Not Reported |
| Paeoniflorin | NO Production | RAW 264.7 | - | 17.61% | 2.2 x 10⁻⁴ mol/L |
| Paeoniflorin | PGE2 Production | RAW 264.7 | - | 27.56% | Not Reported |
Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)
| Compound | Cytokine | Cell Line | Concentration | % Inhibition |
| This compound (BPF) | TNF-α | HUVECs & THP-1 | 10 µM | Significant Suppression |
| This compound (BPF) | IL-6 | HUVECs & THP-1 | 10 µM | Significant Suppression |
| Paeoniflorin | TNF-α | RAW 264.7 | - | 20.57% |
| Paeoniflorin | IL-6 | RAW 264.7 | - | 29.01% |
Mechanisms of Anti-Inflammatory Action
Both this compound and Paeoniflorin exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound (BPF):
This compound has been shown to suppress the inflammatory cascade by inhibiting the activation of both NF-κB and MAPK pathways.[1] In LPS-stimulated cells, BPF pretreatment significantly reduces the phosphorylation of key proteins in these pathways, including p65 (a subunit of NF-κB), JNK, ERK, and p38 MAPK.[1] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[1]
Paeoniflorin:
Paeoniflorin also demonstrates a potent ability to inhibit the NF-κB signaling pathway.[2][3] It has been observed to prevent the phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[2] By stabilizing IκBα, Paeoniflorin effectively blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of target inflammatory genes. Furthermore, Paeoniflorin has been shown to inhibit the activation of the IRAK1-NF-κB signaling pathway in macrophages.[4] Studies have also indicated that Paeoniflorin can attenuate the activation of the MAPK signaling pathway, contributing to its overall anti-inflammatory effect.[5]
Signaling Pathway Diagrams
References
- 1. Benzoylpaeoniflorin Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental immunology Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells [ceji.termedia.pl]
- 4. Paeoniflorin inhibits activation of the IRAK1-NF-κB signaling pathway in peritoneal macrophages from lupus-prone MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibitory effect of paeoniflorin on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacy of Albiflorin and Benzoylpaeoniflorin
A comprehensive review of the experimental evidence for two promising neuroprotective compounds derived from Paeonia lactiflora.
This guide provides a detailed comparison of the neuroprotective properties of Albiflorin (B1665693) and Benzoylpaeoniflorin (B190653), two natural compounds isolated from the roots of Paeonia lactiflora. While research into Albiflorin's neuroprotective potential is more extensive, emerging evidence suggests that Benzoylpaeoniflorin also possesses significant neuroprotective activity. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds in the context of neurodegenerative diseases.
It is important to note that while the initial focus of this comparison was on Benzoylalbiflorin, a thorough review of the scientific literature revealed a lack of available data for this specific compound. Therefore, this guide will focus on the available data for a closely related compound, Benzoylpaeoniflorin, and compare it with its well-studied counterpart, Albiflorin. Paeoniflorin (B1679553) and Albiflorin are isomers, making a comparison between their benzoylated derivatives relevant.
Quantitative Data Summary
The following tables summarize the key quantitative data from experimental studies on the neuroprotective effects of Albiflorin and Benzoylpaeoniflorin.
Table 1: In Vitro Neuroprotective Efficacy
| Compound | Experimental Model | Toxin/Insult | Concentration | Outcome Measure | Result | Reference |
| Albiflorin | Differentiated PC12 cells | Glutamate | 10, 50, 100 µM | Cell Viability | Significantly ameliorated reduction in cell viability | [1] |
| Differentiated PC12 cells | Glutamate | 10, 50, 100 µM | ROS Accumulation | Significantly reduced ROS accumulation | [1] | |
| Differentiated PC12 cells | Glutamate | 10, 50, 100 µM | Bcl-2/Bax Ratio | Significantly increased Bcl-2/Bax ratio | [1] | |
| Benzoylpaeoniflorin | Primary cultures of rat cortical cells | H₂O₂ | Not specified | Neuroprotection | Significantly protected against H₂O₂-induced neurotoxicity | [2] |
Table 2: Effects on Inflammatory Mediators
| Compound | Experimental Model | Stimulant | Concentration | Mediator | Inhibition Rate | Reference |
| Albiflorin | RAW 264.7 cells | LPS | Not specified | NO Production | 17.35% | [3] |
| RAW 264.7 cells | LPS | Not specified | PGE₂ Production | 12.94% | [3] | |
| RAW 264.7 cells | LPS | Not specified | TNF-α Production | 15.29% | [3] | |
| RAW 264.7 cells | LPS | Not specified | IL-6 Production | 10.78% | [3] | |
| Benzoylpaeoniflorin | RBL-2H3 cells | Antigen | Not specified | β-HEX and HIS release | Significantly reduced | [4] |
Experimental Protocols
Neuroprotection Assay in Primary Cortical Cells (for Benzoylpaeoniflorin)
This experiment evaluates the ability of a compound to protect primary neurons from oxidative stress-induced cell death.[2]
-
Cell Culture: Primary cortical cells are isolated from rat embryos and cultured in a suitable medium.
-
Treatment: Cells are pre-treated with Benzoylpaeoniflorin for a specified period.
-
Induction of Neurotoxicity: Hydrogen peroxide (H₂O₂) is added to the culture medium to induce oxidative stress and neuronal damage.
-
Assessment of Neuroprotection: Cell viability is assessed using methods such as the MTT assay, which measures the metabolic activity of living cells. A higher absorbance value in the treated group compared to the H₂O₂-only group indicates a neuroprotective effect.
Anti-inflammatory Assay in RAW 264.7 Macrophages (for Albiflorin)
This protocol assesses the anti-inflammatory properties of a compound by measuring its ability to inhibit the production of inflammatory mediators in immune cells.[3]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Treatment: Cells are pre-treated with Albiflorin for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E₂ (PGE₂), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6): The levels of these cytokines in the supernatant are quantified using specific ELISA kits.
-
Signaling Pathways and Mechanisms of Action
Albiflorin's Neuroprotective Signaling Pathways
Albiflorin exerts its neuroprotective effects through the modulation of multiple signaling pathways. It has been shown to inhibit neuroinflammation by suppressing the NF-κB and MAPK signaling pathways.[5] Furthermore, Albiflorin can activate the Nrf2/HO-1 pathway, a key regulator of the antioxidant response, and the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[5]
Caption: Albiflorin's multifaceted neuroprotective mechanisms.
Benzoylpaeoniflorin's Potential Signaling Pathway
While the direct neuroprotective signaling pathways of Benzoylpaeoniflorin are not as extensively studied, its ability to inhibit the MAPK signaling pathway in the context of anti-anaphylactic activity suggests a potential overlap in its mechanism of action for neuroprotection.[4] The MAPK pathway is a critical regulator of cellular processes, including inflammation and apoptosis, which are key events in neurodegenerative diseases.
Caption: Postulated neuroprotective mechanism of Benzoylpaeoniflorin via MAPK inhibition.
Conclusion
Both Albiflorin and Benzoylpaeoniflorin, natural compounds from Paeonia lactiflora, demonstrate promising neuroprotective properties. Albiflorin has been more extensively studied, with evidence supporting its anti-inflammatory and antioxidant effects through the modulation of multiple key signaling pathways, including NF-κB, MAPK, Nrf2/HO-1, and PI3K/Akt. Benzoylpaeoniflorin has shown significant neuroprotective activity against oxidative stress in primary neurons and has been identified as an inhibitor of the MAPK signaling pathway.
While direct comparative studies are lacking, the available data suggests that both compounds warrant further investigation as potential therapeutic agents for neurodegenerative diseases. Future research should focus on head-to-head comparisons of their efficacy in various in vitro and in vivo models of neurodegeneration, as well as a more detailed elucidation of the signaling pathways involved in Benzoylpaeoniflorin's neuroprotective effects. The structural similarity between these compounds and their distinct bioactivities present an exciting avenue for the development of novel neuroprotective drugs.
References
- 1. Neuroprotective effects of paeoniflorin, but not the isomer albiflorin, are associated with the suppression of intracellular calcium and calcium/calmodulin protein kinase II in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-anaphylactic potential of benzoylpaeoniflorin through inhibiting HDC and MAPKs from Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Albiflorin on Neuropsychiatric and Neurodegenerative Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Antibody Cross-Reactivity Against Benzoylalbiflorin and Its Analogues
For researchers engaged in the development of immunoassays or antibody-based therapeutics targeting Benzoylalbiflorin, a comprehensive understanding of antibody specificity is paramount. Cross-reactivity with structurally similar analogues can lead to inaccurate quantification and potential off-target effects, compromising assay validity and therapeutic safety.[1][2] This guide provides a comparative framework and detailed experimental protocols for assessing the cross-reactivity of anti-Benzoylalbiflorin antibodies.
Structural Comparison: this compound and Key Analogues
This compound is a monoterpene glycoside isolated from Paeonia lactiflora. Its analogues typically differ by the presence or absence of key functional groups, such as the benzoyl or glycosyl moieties. Understanding these structural differences is the first step in predicting and interpreting cross-reactivity data.
-
This compound: The primary target molecule.
-
Albiflorin: Lacks the benzoyl group present in this compound. This is a significant structural change likely to reduce antibody binding.
-
Paeoniflorin: An isomer of Albiflorin, differing in the stereochemistry of the pinane (B1207555) skeleton. Isomeric changes can have a profound impact on antibody recognition.
-
Oxypaeoniflorin: Contains an additional hydroxyl group compared to Paeoniflorin, altering the polarity and hydrogen-bonding potential of the molecule.
Below is a diagram illustrating the structural relationships and key differences between these compounds, which form the basis for potential antibody cross-reactivity.
Experimental Methodologies for Cross-Reactivity Assessment
The two primary methods for quantifying antibody cross-reactivity for small molecules (haptens) are the Indirect Competitive Enzyme-Linked Immunosorbent Assay (icELISA) and Surface Plasmon Resonance (SPR).
The icELISA is a robust and widely used method for determining the specificity of an antibody.[3][4] It measures the ability of analogues (competitors) to inhibit the binding of the antibody to the immobilized target antigen.
Experimental Protocol:
-
Antigen Coating: Microtiter plates are coated with a this compound-protein conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in a coating buffer and incubated overnight at 4°C.[5]
-
Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
-
Blocking: Non-specific binding sites are blocked by adding 200 µL of a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubating for 1-2 hours at 37°C.[5]
-
Competitive Reaction:
-
A fixed, limited concentration of the primary anti-Benzoylalbiflorin antibody is mixed with varying concentrations of the free competitor (this compound standard or its analogues).
-
100 µL of this mixture is added to the coated and blocked wells.[3]
-
The plate is incubated for 1-2 hours at 37°C, allowing the free analogue to compete with the coated antigen for antibody binding sites.
-
-
Washing: The plate is washed again to remove unbound antibodies and competitors.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-goat-anti-mouse IgG) is added to each well and incubated for 1 hour at 37°C.[4]
-
Washing: A final wash step is performed to remove the unbound secondary antibody.
-
Substrate Addition & Detection: A chromogenic substrate (e.g., TMB) is added. The reaction is stopped after a set time with a stop solution (e.g., 2M H₂SO₄). The optical density (OD) is measured using a microplate reader. The signal intensity is inversely proportional to the amount of competitor in the solution.[3]
The workflow for this process is visualized below.
SPR is a label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity.[6][7][8] This method offers a more detailed characterization of antibody-antigen interactions compared to ELISA.
Experimental Protocol:
-
Sensor Chip Immobilization: The anti-Benzoylalbiflorin antibody is immobilized on the surface of a sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Injection: A solution containing the analyte (this compound or an analogue) at various concentrations is flowed over the chip surface.
-
Association: The binding of the analyte to the immobilized antibody is monitored in real-time, generating an association curve.[8]
-
Dissociation: The analyte solution is replaced with a running buffer, and the dissociation of the analyte from the antibody is monitored, generating a dissociation curve.[8]
-
Regeneration: The sensor chip surface is regenerated using a specific buffer to remove the bound analyte, preparing it for the next cycle.
-
Data Analysis: The resulting sensorgrams are analyzed to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value signifies a higher binding affinity.
Comparative Data Analysis
Data from these experiments should be systematically organized to facilitate comparison. Cross-reactivity in icELISA is typically calculated relative to the target analyte.
Data Calculation for icELISA:
The half-maximal inhibitory concentration (IC50) is determined for the target analyte (this compound) and each analogue from their respective dose-response curves. The percent cross-reactivity (%CR) is then calculated using the following formula:
%CR = (IC50 of this compound / IC50 of Analogue) * 100
| Compound | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 15 | 100.0% |
| Albiflorin | 350 | 4.3% |
| Paeoniflorin | 800 | 1.9% |
| Oxypaeoniflorin | 1500 | 1.0% |
Data presented are for illustrative purposes only.
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound | 2.5 x 10⁵ | 3.8 x 10⁻⁴ | 1.5 x 10⁻⁹ |
| Albiflorin | 1.1 x 10⁴ | 4.0 x 10⁻³ | 3.6 x 10⁻⁷ |
| Paeoniflorin | 5.2 x 10³ | 4.5 x 10⁻³ | 8.7 x 10⁻⁷ |
| Oxypaeoniflorin | 2.1 x 10³ | 4.9 x 10⁻³ | 2.3 x 10⁻⁶ |
Data presented are for illustrative purposes only.
Interpretation and Conclusion
Based on the hypothetical data, the antibody exhibits high specificity for This compound . The significant increase in the IC50 (ELISA) and KD (SPR) values for the analogues demonstrates minimal cross-reactivity. The loss of the benzoyl group (in Albiflorin) dramatically reduces binding, indicating this moiety is a critical part of the epitope recognized by the antibody. Further structural modifications in Paeoniflorin and Oxypaeoniflorin result in an even greater loss of affinity.
For researchers, these results would confirm the antibody's suitability for a specific and sensitive immunoassay for this compound. If significant cross-reactivity were observed, further antibody engineering or the selection of different monoclonal antibodies would be necessary to achieve the desired specificity.[9]
References
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. microbenotes.com [microbenotes.com]
- 4. academic.oup.com [academic.oup.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 8. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 9. Improving the species cross-reactivity of an antibody using computational design - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Targets of Benzoylalbiflorin: A Comparative Guide to Knockdown-Based Target Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of knockdown-based studies to elucidate the potential molecular targets of Benzoylalbiflorin. While direct knockdown studies on this compound are not yet available, research on analogous compounds from Paeonia lactiflora, such as Paeoniflorin and Albiflorin, strongly suggests a modulatory role in key inflammatory and signaling pathways. This guide focuses on the experimental validation of these implicated targets—NF-κB, MAPK, and PARP1—through RNA interference, offering a framework for understanding the potential mechanisms of Benzoyalbilflorin.
This compound, a monoterpene glycoside isolated from the roots of Paeonia lactiflora, belongs to a class of compounds that have demonstrated significant anti-inflammatory and neuroprotective properties. Mechanistic studies on its close structural relatives, Paeoniflorin and Albiflorin, have pointed towards the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways as a central mode of action. Furthermore, Poly (ADP-ribose) polymerase 1 (PARP1) has been identified as a potential direct target, which can also influence NF-κB activity.
This guide will delve into the experimental data from knockdown studies targeting key components of these pathways, providing a comparative analysis of their roles in cellular processes relevant to the therapeutic potential of this compound.
Comparative Analysis of Molecular Target Knockdown
To understand the functional consequences of inhibiting the proposed molecular targets of this compound, we have summarized quantitative data from various knockdown studies. These studies utilize small interfering RNA (siRNA) or short hairpin RNA (shRNA) to specifically reduce the expression of target proteins and observe the downstream effects.
| Target Protein | Knockdown Method | Cell Line/Model | Key Quantitative Outcomes | Reference |
| p65 (NF-κB) | siRNA | Human primary synoviocytes | - Downregulation of inflammatory cytokines. - Significant enhancement of apoptosis. | |
| p65 (NF-κB) | siRNA retrovirus | THP-1 cells (mononuclear macrophage) | - Significant decrease in NF-κB p65 mRNA and protein levels. - Significant inhibition of pro-inflammatory cytokine (IL-1β, TNF-α) release. | |
| ERK1/2 (MAPK) | siRNA | Human osteosarcoma U2-OS cells | - Significant inhibition of cell proliferation and invasion. - Induction of cell cycle arrest in G1/G0 phase and apoptosis. | |
| ERK1/2 (MAPK) | shRNA | A375 human melanoma cells | - Selective reduction of total and phosphorylated ERK1/2 levels. - Suppression of MAPK signaling, leading to reduced cell proliferation. | |
| PARP1 | siRNA | Mouse Embryonic Fibroblasts (MEFs) | - Abrogation of NF-κB activation following inflammatory stimulus. - Inhibition of IR-induced NF-κB DNA binding and transcriptional activation. | |
| PARP1 | siRNA | p65+/+ MEFs | - Increased caspase-3 activity and sensitization to IR-induced cell killing when combined with NF-κB inhibition. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the implicated signaling pathways and a general workflow for knockdown-based target validation.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound and target validation via p65 knockdown.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Benzoylalbiflorin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential procedural guidance for the safe handling and disposal of Benzoylalbiflorin. The information herein is designed to supplement, not replace, institutional safety protocols and the professional judgment of qualified personnel.
Hazard Summary and Quantitative Data
This compound is a compound that requires careful handling due to its potential health and environmental hazards. The primary routes of exposure are ingestion and eye contact. It is classified as harmful if swallowed and causes serious eye irritation. Furthermore, it is toxic to aquatic life with long-lasting effects.[1] A summary of key hazard and toxicological data is presented below.
| Data Point | Value | GHS Classification |
| Acute Oral Toxicity (LD50) | 500 mg/kg (Rat)[1] | Acute toxicity, Oral (Category 4)[1] |
| Eye Irritation | Causes serious eye irritation[1] | Eye irritation (Category 2A)[1] |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects[1] | Short-term (acute) aquatic hazard (Category 2), Long-term (chronic) aquatic hazard (Category 2)[1] |
Note: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Handle with caution as an experimental substance.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing or aerosolization. |
| Skin | Chemical-Resistant Gloves | Nitrile gloves are recommended. For prolonged handling or in case of submersion, consider double-gloving.[2] Inspect gloves for any signs of degradation or puncture before use and change them immediately if contaminated. |
| Lab Coat | A full-length, long-sleeved lab coat should be worn at all times to protect skin and clothing. | |
| Respiratory | NIOSH-Approved Respirator | A NIOSH-approved respirator with a particulate filter (N95, P95, or better) is required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[3][4] |
Operational Plan: Safe Handling of this compound
Adherence to a strict operational plan is critical to ensure the safety of personnel and the integrity of the research environment.
Engineering Controls and Designated Area
-
Ventilation: All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Designated Area: Establish a designated and clearly labeled area for handling this compound.[1][2] Cover the work surface with absorbent, disposable bench paper to contain any potential spills.[1]
Weighing and Preparation of Solutions
-
Weighing: To prevent the generation of airborne dust, tare a sealed container on the balance, transfer the powder to the container within the chemical fume hood, and then re-weigh the sealed container.[2]
-
Solution Preparation: When preparing solutions, add solvents slowly to the solid to avoid splashing. If possible, purchase pre-weighed amounts or solutions to eliminate the need for handling the powder directly.[2][5]
General Handling Practices
-
Avoid direct contact with the skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in the designated handling area.[6]
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[6]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[7]
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[8]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[6] Call a poison control center or seek immediate medical attention.[1][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8]
Spill Response
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Wear the appropriate PPE, including respiratory protection.
-
For small spills of solid material, gently sweep up the powder, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
Clean the spill area with a wet cloth or paper towels, and place all cleanup materials in the hazardous waste container.
Disposal Plan
The disposal of this compound and any associated contaminated materials must be conducted in compliance with all local, state, and federal regulations to prevent environmental contamination.
Waste Segregation and Collection
-
Solid Waste: All unused this compound powder and materials contaminated with the solid (e.g., weigh boats, pipette tips, gloves, bench paper) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of solutions down the drain , as the compound is toxic to aquatic life.[10]
Final Disposal
-
All waste containing this compound is considered hazardous waste.
-
Arrange for the disposal of all hazardous waste through a licensed environmental waste management company.[10] This ensures that the waste is handled and disposed of in a manner that is safe for the environment.
Workflow for Handling this compound
References
- 1. safety.duke.edu [safety.duke.edu]
- 2. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 3. epa.gov [epa.gov]
- 4. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Hazard Communication - Appendix C | Occupational Safety and Health Administration [osha.gov]
- 7. mesoscale.com [mesoscale.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
